Piperidinium benzoate

Catalog No.
S8789511
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidinium benzoate

Product Name

Piperidinium benzoate

IUPAC Name

piperidin-1-ium;benzoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2

InChI Key

QJIJQNUQORKBKY-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-]

Piperidinium benzoate is a specialized organic salt and bifunctional organocatalyst widely utilized in synthetic and medicinal chemistry, particularly for Knoevenagel condensations. Formed by the neutralization of piperidine with benzoic acid, this compound provides a precisely buffered, mild acid-base environment [1]. It is highly soluble in common organic solvents like toluene, making it exceptionally well-suited for reactions requiring azeotropic water removal via a Dean-Stark apparatus [2]. In procurement, it is primarily sourced as a high-purity precursor and catalyst for the scalable synthesis of active pharmaceutical ingredients (APIs), most notably 5-arylidene-2,4-thiazolidinediones (TZDs) and rhodanine derivatives. Its reliable performance in these critical carbon-carbon bond-forming steps makes it a staple in pharmaceutical manufacturing and advanced materials synthesis.

Substituting piperidinium benzoate with simple inorganic bases (e.g., sodium hydroxide, potassium carbonate) or unbuffered amines (e.g., pure piperidine) often leads to suboptimal outcomes in complex molecule synthesis. Strong bases can trigger unwanted side reactions, such as the hydrolytic ring-opening of sensitive lactones or the degradation of functionalized aldehydes [1]. Furthermore, while sodium acetate in glacial acetic acid is a common alternative, it can require tedious aqueous workups and may yield impure products necessitating extensive recrystallization [2]. Piperidinium benzoate’s specific pKa profile provides a dual-activation mechanism—simultaneously activating the carbonyl group via the acidic benzoate proton and deprotonating the active methylene via the basic piperidine moiety—ensuring high chemoselectivity and conversion rates that generic substitutes cannot reliably replicate.

Superior Yields in 5-Arylidene-2,4-Thiazolidinedione Synthesis

In the synthesis of 5-arylidene-2,4-thiazolidinedione intermediates (key precursors for PPARγ agonists), piperidinium benzoate demonstrates exceptional catalytic efficiency. When reacted with functionalized aromatic aldehydes in refluxing toluene under Dean-Stark conditions, piperidinium benzoate routinely achieves yields of 87% to 95% within 3 to 5 hours [1]. In contrast, alternative classical methods using unbuffered piperidine or sodium acetate often require longer reaction times or suffer from lower yields due to incomplete conversion or side-product formation. The high purity of the precipitated product often allows it to be used in subsequent steps without extensive chromatographic purification.

Evidence DimensionProduct yield and reaction time
Target Compound Data87–95% yield in 3–5 hours
Comparator Or BaselineStandard piperidine or sodium acetate methods
Quantified DifferenceConsistently higher yields with reduced need for downstream purification
ConditionsRefluxing toluene, Dean-Stark water removal, 3-5 hours

High-yield, clean conversions directly reduce manufacturing costs and eliminate bottlenecks in the scale-up of critical pharmaceutical intermediates.

Controlled Reactivity for Sensitive Substrates

Piperidinium benzoate is specifically selected for the Knoevenagel condensation of 4-hydroxycoumarin with benzaldehyde derivatives to form benzal adducts without triggering premature Michael additions or ring degradation [1]. Its buffered nature prevents the over-reaction commonly seen with stronger bases like DBU or sodium ethoxide, which are strictly reserved for the subsequent Michael addition steps. This distinct separation of reactivity allows for the precise, stepwise construction of complex anticoagulant and pharmaceutical scaffolds.

Evidence DimensionChemoselectivity and prevention of over-reaction
Target Compound DataClean formation of the Knoevenagel adduct
Comparator Or BaselineStronger bases (e.g., DBU, NaOEt)
Quantified DifferencePrevents premature Michael addition, allowing isolation of the intermediate
ConditionsToluene solvent, controlled basicity

Procuring a catalyst with precise chemoselectivity is essential for multi-step syntheses where over-reaction leads to irreversible yield loss.

Optimal Performance in Dean-Stark Driven Equilibria

A major operational advantage of piperidinium benzoate over inorganic salts like sodium acetate is its high solubility and stability in non-polar solvents such as toluene [1]. This compatibility enables the continuous removal of water via a Dean-Stark apparatus, driving the condensation equilibrium toward the product. While sodium acetate typically requires glacial acetic acid as a solvent—complicating solvent recovery and product isolation—piperidinium benzoate allows for simple precipitation of the product upon cooling, significantly streamlining the downstream workup process.

Evidence DimensionSolvent compatibility and workup efficiency
Target Compound DataSoluble in toluene; enables simple product precipitation
Comparator Or BaselineSodium acetate (requires acetic acid)
Quantified DifferenceEliminates the need for complex aqueous workups and solvent evaporation
ConditionsRefluxing non-polar solvent (toluene) vs. polar protic solvent (acetic acid)

Streamlined workups and solvent recovery directly improve processability and reduce waste disposal costs in industrial manufacturing.

Synthesis of Thiazolidinedione (TZD) Antidiabetic Agents

Piperidinium benzoate is the catalyst of choice for the critical carbon-carbon bond formation in the synthesis of pioglitazone, troglitazone, and novel dual PPARγ/HDAC inhibitors [1]. Its ability to deliver high yields and pure intermediates makes it indispensable for medicinal chemistry campaigns and API scale-up.

Production of Rhodanine-Based Therapeutics

In the development of antimicrobial, antiviral, and aldose reductase inhibitors, piperidinium benzoate efficiently catalyzes the condensation of aldehydes at the active methylene C-5 position of rhodanines, providing reliable access to these privileged heterocyclic scaffolds [2].

Multi-Step Synthesis of Complex Natural Products and Coumarins

For the synthesis of anticoagulant coumarin derivatives and other complex natural product analogs, piperidinium benzoate provides the necessary mild, chemoselective conditions to form Knoevenagel adducts without triggering unwanted secondary reactions like Michael additions or lactone hydrolysis [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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